
Darifenacin-Verunreinigung A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid is an impurity of Darifenacin, a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Characterization
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method used for the quantitative analysis of darifenacin hydrobromide and its related impurities, including Darifenacin Impurity A. Studies have validated HPLC methods that are stability-indicating and capable of detecting low levels of impurities with high precision .
Mass Spectrometry (MS) : Coupled with HPLC, mass spectrometry provides structural elucidation of impurities. It helps identify the molecular weight and structure of Darifenacin Impurity A, confirming its presence in pharmaceutical samples .
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is utilized to gain further insights into the structural characteristics of Darifenacin Impurity A. This technique allows researchers to understand the molecular interactions and confirm the identity of impurities .
Case Studies on Applications
- Pharmaceutical Quality Control : A study highlighted the importance of monitoring impurities during the manufacturing process of darifenacin hydrobromide. The identification of Darifenacin Impurity A was crucial in maintaining product quality and ensuring compliance with pharmacopoeial standards .
- Impurity Formation Mechanisms : Research has shown that Darifenacin Impurity A can form during synthesis due to specific reaction pathways. Understanding these mechanisms aids in refining synthetic methods to minimize impurity formation, thereby enhancing drug purity and safety .
- Clinical Trials : In clinical studies evaluating darifenacin's efficacy, the presence of impurities like Darifenacin Impurity A was monitored to assess their impact on therapeutic outcomes. Results indicated that maintaining low levels of such impurities was vital for achieving optimal clinical efficacy without adverse effects .
Wirkmechanismus
Target of Action
Darifenacin Impurity A, like Darifenacin, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
Darifenacin Impurity A selectively antagonizes the muscarinic M3 receptor . This means it binds to these receptors and blocks their action, thereby inhibiting bladder muscle contractions . This block reduces the urgency to urinate .
Biochemical Pathways
The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, Darifenacin Impurity A affects these pathways and their downstream effects.
Pharmacokinetics
After oral administration, Darifenacin is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . Darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein bound (98%), primarily to α1-acid glycoprotein . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Result of Action
The molecular and cellular effects of Darifenacin Impurity A’s action are primarily seen in the reduction of the urgency to urinate . By blocking the M3 muscarinic acetylcholine receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Action Environment
The action, efficacy, and stability of Darifenacin Impurity A can be influenced by various environmental factors. Furthermore, several possibly important drug-drug interactions have been identified with Darifenacin, including ketoconazole, erythromycin, and fluconazole, each of which increases Darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively .
Biochemische Analyse
Biochemical Properties
Darifenacin Impurity A plays a role in biochemical reactions primarily as a byproduct of the synthesis and degradation of darifenacin hydrobromide. It interacts with various enzymes and proteins involved in the metabolic pathways of darifenacin. The impurity is identified using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). The nature of these interactions includes binding to enzymes responsible for the oxidative degradation of darifenacin .
Cellular Effects
Darifenacin Impurity A affects various types of cells and cellular processes. It influences cell function by interacting with the muscarinic M3 receptors, similar to darifenacin. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The impurity may alter the normal function of bladder smooth muscle cells by modulating the contraction and relaxation processes mediated by M3 receptors .
Molecular Mechanism
The molecular mechanism of Darifenacin Impurity A involves its binding interactions with muscarinic M3 receptors. By antagonizing these receptors, the impurity can inhibit the contraction of bladder smooth muscle, leading to reduced urgency and frequency of urination. Additionally, Darifenacin Impurity A may inhibit or activate specific enzymes involved in the metabolic pathways of darifenacin, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Darifenacin Impurity A change over time. The impurity’s stability and degradation are influenced by various factors, including pH, temperature, and exposure to light. Forced degradation studies have shown that Darifenacin Impurity A is stable under acidic, alkaline, and photolytic conditions but susceptible to oxidative degradation. Long-term effects on cellular function observed in in vitro and in vivo studies indicate that the impurity can persist and accumulate, potentially leading to adverse effects .
Dosage Effects in Animal Models
The effects of Darifenacin Impurity A vary with different dosages in animal models. At low doses, the impurity may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects observed in these studies suggest that there is a dosage level beyond which the impurity’s impact becomes significant. High doses of Darifenacin Impurity A can lead to symptoms such as dry mouth, constipation, and other antimuscarinic side effects .
Metabolic Pathways
Darifenacin Impurity A is involved in the metabolic pathways of darifenacin, primarily mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes facilitate the monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen. The impurity’s presence can affect metabolic flux and metabolite levels, potentially altering the pharmacokinetic profile of darifenacin .
Transport and Distribution
Within cells and tissues, Darifenacin Impurity A is transported and distributed through interactions with transporters and binding proteins. The impurity’s localization and accumulation are influenced by its binding affinity to plasma proteins, primarily alpha-1-acid glycoprotein. This binding can affect the impurity’s bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of Darifenacin Impurity A involves its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals direct the impurity to locations such as the endoplasmic reticulum and lysosomes. These localizations can influence the impurity’s activity and function, potentially leading to cellular stress and altered metabolic processes .
Biologische Aktivität
Darifenacin is a selective muscarinic M3 receptor antagonist primarily used for the treatment of overactive bladder (OAB). The focus of this article is on "Darifenacin Impurity A," a compound that may arise during the synthesis of darifenacin and its implications for biological activity, safety, and efficacy.
Overview of Darifenacin
Darifenacin works by blocking the M3 muscarinic receptors in the bladder, which reduces involuntary contractions and urinary urgency. This pharmacological action is crucial for managing symptoms associated with OAB, such as increased frequency of urination and urge incontinence. The selectivity of darifenacin for M3 receptors over other muscarinic subtypes (M1 and M2) contributes to its therapeutic profile, minimizing side effects related to cognitive function and cardiovascular health .
Identification of Impurities
Darifenacin Impurity A refers to specific dimer impurities that can form during the manufacturing process of darifenacin hydrobromide. Recent studies have identified two significant dimer impurities: Darifenacin dimer and Darifenacin dimer-1. These impurities were characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Characteristics of Identified Impurities
Impurity Name | Structure Description | Retention Time (HPLC) |
---|---|---|
Darifenacin dimer | Dimer formed by condensation reactions | Specific retention time confirmed by co-injection |
Darifenacin dimer-1 | Another variant resulting from similar reactions | Specific retention time confirmed by co-injection |
Biological Activity and Safety Profile
The biological activity of darifenacin is primarily linked to its interaction with the M3 receptor. However, the presence of impurities like Darifenacin Impurity A can potentially alter this activity. Studies have indicated that impurities may affect the pharmacodynamics and pharmacokinetics of the drug, leading to variations in efficacy and safety profiles.
Case Study: Clinical Efficacy
A pooled analysis from three phase III clinical trials involving 1059 patients demonstrated that darifenacin significantly reduced symptoms of OAB, including incontinence episodes and urgency. Patients receiving darifenacin reported high satisfaction rates, with common adverse effects being dry mouth and constipation . The presence of impurities was noted to have minimal impact on these outcomes; however, rigorous monitoring for impurities is essential to ensure patient safety.
Research Findings on Impurities
Research has shown that impurities can arise from various stages in the synthesis process. The condensation reactions leading to Darifenacin Impurity A suggest that maintaining strict control over synthetic pathways is crucial to minimize the formation of such compounds . The implications for drug development include:
- Regulatory Compliance : Ensuring that impurity levels are within acceptable limits as per regulatory standards.
- Efficacy Assurance : Understanding how impurities affect drug action can help refine formulations for better therapeutic outcomes.
- Safety Monitoring : Continuous assessment of impurity profiles is necessary to avoid adverse effects associated with unknown compounds.
Eigenschaften
CAS-Nummer |
1048979-16-3 |
---|---|
Molekularformel |
C28H29NO3 |
Molekulargewicht |
427.53 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.